An In-depth Technical Guide on (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide on (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid: A Key Building Block for Targeted Protein Degradation
CAS Number: 1256355-05-1
This technical guide provides a comprehensive overview of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid, a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in experimental workflows.
Physicochemical Properties
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is a substituted phenylboronic acid derivative. The presence of the boronic acid functional group makes it a versatile intermediate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The chloro and cyclopentyloxy substituents offer opportunities for modulating the physicochemical properties and biological activity of derivative compounds.
| Property | Value |
| CAS Number | 1256355-05-1 |
| Molecular Formula | C₁₁H₁₄BClO₃ |
| Molecular Weight | 240.5 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Purity | Typically ≥95% |
| Storage | Room temperature, sealed in a dry environment |
Synthesis Protocol
Reaction Scheme:
Materials:
-
1-Chloro-4-bromo-2-(cyclopentyloxy)benzene (precursor)
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Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Hydrochloric acid (HCl)
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Diethyl ether
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-chloro-4-bromo-2-(cyclopentyloxy)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
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Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.
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Purify the crude product by column chromatography on silica gel.
-
To hydrolyze the boronate ester, dissolve the purified product in a mixture of diethyl ether and water.
-
Add hydrochloric acid dropwise until the pH is acidic (pH ~2).
-
Stir the mixture vigorously for 2-4 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid.
Application in PROTAC Synthesis: An Exemplary Protocol
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid serves as a key building block for the synthesis of PROTACs. The following is a hypothetical protocol for the synthesis of a PROTAC targeting a protein of interest (POI) for degradation via the Cereblon (CRBN) E3 ligase. This protocol utilizes a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid (1.0 eq)
-
A suitable aryl halide-functionalized linker attached to a Cereblon ligand (e.g., a pomalidomide derivative) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
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Toluene
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Ethanol
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Water
Procedure:
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In a round-bottom flask, dissolve the aryl halide-functionalized linker-Cereblon ligand in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate to the flask.
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Add (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid and tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) and stir under a nitrogen atmosphere for 8-16 hours. Monitor the reaction by LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Experimental Workflow for PROTAC-mediated Protein Degradation
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. The following workflow outlines the key steps in assessing protein degradation.
Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.
Western Blot Protocol for Quantifying Protein Degradation
Western blotting is a widely used technique to measure the reduction in the abundance of a specific protein.[1][2]
Procedure:
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Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells. Normalize protein concentrations using a protein assay (e.g., BCA).[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
LC-MS/MS Protocol for Quantifying Protein Degradation
LC-MS/MS offers a highly sensitive and quantitative method for measuring protein degradation by targeting specific peptides from the protein of interest.[3][4]
Procedure:
-
Sample Preparation: Extract proteins from cell lysates.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC Separation: Separate the peptides using reverse-phase liquid chromatography.
-
MS/MS Analysis: Analyze the eluted peptides using a mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. This involves selecting a precursor ion (the peptide of interest) and monitoring specific fragment ions.
-
Quantification: Quantify the target peptide by comparing its peak area to that of a stable isotope-labeled internal standard peptide.
Quantitative Data Presentation (Illustrative Example)
The following table presents representative data from a hypothetical experiment evaluating the degradation of a target protein by a PROTAC synthesized using (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid.
| PROTAC Concentration (nM) | Target Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 15 |
From this data, key parameters can be determined:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
PROTAC Mechanism of Action: Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-induced protein degradation.
Disclaimer: The experimental protocols for the synthesis of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid and the subsequent PROTAC, as well as the quantitative data presented, are representative examples based on established chemical principles and common experimental outcomes in the field of targeted protein degradation. These are provided for illustrative purposes and should be adapted and optimized for specific experimental conditions.
